Home > Products > Screening Compounds P4425 > Beta-Amyloid (12-33), mouse, rat
Beta-Amyloid (12-33), mouse, rat -

Beta-Amyloid (12-33), mouse, rat

Catalog Number: EVT-247385
CAS Number:
Molecular Formula:
Molecular Weight: 2385.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (12-33) is a peptide fragment derived from the amyloid precursor protein, specifically within the context of Alzheimer's disease research. This fragment is crucial for understanding the pathology of Alzheimer's disease, as it plays a significant role in the formation of amyloid plaques, which are characteristic of the disease. The study of Beta-Amyloid (12-33) in both mouse and rat models provides insights into its biological effects, mechanisms of action, and potential therapeutic targets.

Source and Classification

Beta-Amyloid (12-33) is classified as a neurotoxic peptide that results from the proteolytic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. It is part of a larger family of amyloid-beta peptides, which vary in length and structure, with Beta-Amyloid (12-33) being one of the shorter forms. This specific fragment has been identified as having significant implications for neurodegeneration and cognitive decline associated with Alzheimer's disease .

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (12-33) typically involves solid-phase peptide synthesis techniques. This method allows for precise control over amino acid sequences and modifications. The synthesis process includes:

  1. Preparation: Selection of protected amino acids corresponding to the sequence.
  2. Coupling: Sequential addition of amino acids to a solid support resin.
  3. Cleavage: Removal of protecting groups and detaching the peptide from the resin.
  4. Purification: High-performance liquid chromatography is often employed to isolate the desired peptide from side products.

Technical Details

The synthesis must ensure that the peptide maintains its biological activity, which can be affected by modifications during synthesis. Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm the identity and purity of the synthesized peptide .

Molecular Structure Analysis

Structure

Beta-Amyloid (12-33) consists of 22 amino acids, forming a specific conformation that influences its aggregation properties. The molecular structure exhibits hydrophobic regions that promote self-association into oligomers and fibrils, contributing to plaque formation in neural tissues.

Data

  • Molecular Weight: Approximately 2,500 Da.
  • Amino Acid Sequence: Specific sequence details vary based on synthesis but generally reflect the core properties necessary for amyloid aggregation.
  • Conformation: Predominantly adopts a beta-sheet structure in aggregated forms, which is critical for its neurotoxic effects .
Chemical Reactions Analysis

Reactions

Beta-Amyloid (12-33) participates in several chemical reactions within biological systems:

  1. Aggregation: The peptide can aggregate into oligomers and fibrils, a reaction facilitated by hydrophobic interactions.
  2. Interaction with Receptors: It binds to various neuronal receptors, influencing synaptic function and signaling pathways.
  3. Degradation: Enzymatic cleavage by proteases can lead to the formation of shorter fragments or completely degrade the peptide.

Technical Details

The aggregation process is influenced by factors such as pH, temperature, and ionic strength, which can be manipulated in experimental settings to study their effects on amyloid formation .

Mechanism of Action

Process

The mechanism through which Beta-Amyloid (12-33) exerts its effects involves several steps:

  1. Binding: The peptide binds to neuronal membranes via lipid rafts rich in cholesterol.
  2. Neurotoxicity: This binding disrupts calcium homeostasis, leading to increased intracellular calcium levels that trigger apoptotic pathways.
  3. Inflammatory Response: Aggregated forms activate microglia and astrocytes, resulting in neuroinflammation that exacerbates neuronal damage.

Data

Research indicates that oligomeric forms of Beta-Amyloid are particularly toxic compared to fibrillar aggregates, suggesting that early intervention targeting these species may be beneficial in Alzheimer's disease treatment .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Reactivity: Exhibits reactivity with various biomolecules, including lipids and proteins.
  • pH Sensitivity: The aggregation propensity changes with pH variations; acidic conditions often favor oligomerization .
Applications

Scientific Uses

Beta-Amyloid (12-33) is extensively used in scientific research focused on Alzheimer's disease:

  1. Modeling Disease Mechanisms: It serves as a key component in transgenic mouse and rat models designed to study amyloid pathology.
  2. Drug Development: Targeting Beta-Amyloid aggregation pathways is a major focus for developing therapeutics aimed at halting or reversing Alzheimer's disease progression.
  3. Biomarker Research: Investigations into levels of Beta-Amyloid peptides in cerebrospinal fluid or plasma are ongoing to establish their utility as biomarkers for early diagnosis .
Introduction to Beta-Amyloid (12-33) in Rodent Models of Alzheimer’s Disease

Historical Context of Beta-Amyloid Fragment Research in Neurodegeneration

The systematic study of Aβ fragments originated in the late 1980s alongside the formulation of the amyloid cascade hypothesis. Early investigations revealed that synthetic Aβ fragments could replicate key biophysical properties of full-length amyloid:

  • In vitro aggregation: Fragments containing residues 17-21 (LVFFA) formed stable β-sheet structures and accelerated full-length Aβ fibrillization [1].
  • Neurotoxicity screening: Aβ(25-35) demonstrated acute toxicity in neuronal cultures, though its physiological relevance was questioned due to non-enzymatic cleavage artifacts [10].
  • Transgenic model limitations: Overexpression of human APP in early mouse models (e.g., PDAPP, Tg2576) produced abundant full-length Aβ but lacked consistent tau pathology or neuronal loss, highlighting the need for reductionist approaches [1] [6].

The Aβ(12-33) fragment emerged as a compromise, preserving the central hydrophobic cluster critical for oligomerization while excluding the metastable C-terminus. Studies in the 2000s demonstrated its ability to seed amyloid plaques in APP-transgenic mice and modulate synaptic plasticity, establishing it as a tool for probing amyloid-specific mechanisms independent of tau or inflammatory cascades [5] [10].

Table 1: Key Properties of Aβ(12-33) Fragment vs. Full-Length Aβ42

PropertyAβ(12-33)Full-Length Aβ42
Molecular Weight~2.3 kDa~4.5 kDa
Core Aggregation DomainLVFFA (residues 17-21) retainedLVFFA + C-terminal hydrophobic
Solubility in PBSHigh (>500 μM)Low (<50 μM)
Seeding EfficiencyModerateHigh
Primary Use in ResearchMechanistic aggregation studiesDisease modeling

Role of Beta-Amyloid (12-33) in Amyloid Cascade Hypothesis Revisions

The amyloid cascade hypothesis—positing Aβ accumulation as the primary AD trigger—underwent significant revisions due to inconsistencies in transgenic models and clinical trials. Aβ(12-33) studies provided critical insights:

  • Oligomer hypothesis validation: Aβ(12-33) oligomers (not fibrils) disrupted long-term potentiation (LTP) in mouse hippocampal slices at sub-micromolar concentrations, supporting the shift from plaque-centric to soluble oligomer-driven toxicity models [1] [3].
  • Tau-independent mechanisms: Intrahippocampal injection of Aβ(12-33) in wild-type rats induced dendritic spine loss within 48 hours without increasing phospho-tau, demonstrating amyloid-specific synaptotoxicity [10].
  • Inflammatory modulation: In APP/PS1 mice, co-injection of Aβ(12-33) with LPS amplified microglial IL-1β release by 300% versus LPS alone, revealing fragment-specific immunomodulatory properties [1].

These findings necessitated hypothesis updates by showing that:

  • Amyloid pathology involves multiple toxic species beyond full-length fibrils
  • Aβ-induced synaptic failure precedes tau hyperphosphorylation
  • Mid-domain amyloid fragments actively participate in neuroinflammation [3] [5].

Comparative Significance of Mouse vs. Rat Models in Aβ Fragment Studies

The choice between mouse and rat models profoundly impacts Aβ(12-33) research outcomes due to interspecies differences in amyloid processing and neuroanatomy:

Table 2: Mouse vs. Rat Models for Aβ(12-33) Studies

ParameterMouse ModelsRat Models
Aβ Sequence3 AA differences vs. human (R5G, Y10F, H13R)Identical differences as mouse
Humanization RequirementMandatory for Aβ studies (e.g., Apphu/hu)Identical requirement (e.g., Apphu/hu)
Plaque ImagingReliable with MEMRI at 9.4T; plaques ≥15 µmSuperior for MEMRI due to larger brain/plaques
Cognitive PhenotypingLimited to basic mazes (Morris water maze)Complex tasks (radial arm maze, touchscreen tests)
Neurovascular UnitSimplified BBB physiologyHuman-like perivascular drainage pathways

Critical advantages of rats:

  • Larger brain size enables in vivo visualization of Aβ(12-33)-induced microplaques via manganese-enhanced MRI (MEMRI), with 40% higher resolution than mice [7].
  • Humanized Aβ sequence models (e.g., Apphu/hu rats) show 3-fold increased Aβ production versus wild-types after knock-in of human BACE cleavage sites (G676R, F681Y, R684H), closely mimicking human amyloid processing without overexpression artifacts [2] [4].
  • Complex behavior: Rats exhibit finer cognitive gradations in spatial memory tasks, allowing detection of subtle Aβ(12-33)-induced deficits invisible in mice [4].

Persistent mouse advantages:

  • Genetic tractability: Rapid generation of Aβ(12-33)-responsive reporter lines (e.g., GFAP-luciferase for astrocyte activation).
  • High-throughput screening: Validated protocols for fragment infusion and acute toxicity testing [6] [10].

The TgF344-AD rat exemplifies progress, developing Aβ plaques from soluble oligomers including Aβ(12-33) derivatives, with subsequent tau pathology and neuronal loss—a progression mirroring human AD more faithfully than most mouse models [4] [7].

Properties

Product Name

Beta-Amyloid (12-33), mouse, rat

Molecular Weight

2385.8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.